molecular formula C64H110N20O16 B612599 Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt

Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt

Cat. No.: B612599
M. Wt: 1415.7 g/mol
InChI Key: FOBROQPAHZFJIA-QACLBKBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neuronostatin-13 (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Neuronostatin-13 (human) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) purification to ensure high purity. The peptide is then lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: Neuronostatin-13 (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products: The primary product of these reactions is the Neuronostatin-13 (human) peptide itself. No significant by-products are typically formed .

Scientific Research Applications

Neuronostatin-13 (human) has a wide range of scientific research applications:

Mechanism of Action

Neuronostatin-13 (human) exerts its effects through the G protein-coupled receptor 107 (GPR107). It has been shown to mediate various physiological processes, including:

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H110N20O16/c1-32(2)27-40(66)55(92)77-42(20-16-26-72-64(70)71)56(93)79-44(22-24-50(68)87)59(96)83-47(30-39-17-12-11-13-18-39)62(99)81-46(29-34(5)6)61(98)80-43(21-23-49(67)86)58(95)78-41(19-14-15-25-65)57(94)84-48(31-85)63(100)82-45(28-33(3)4)60(97)76-38(10)54(91)75-37(9)53(90)74-36(8)52(89)73-35(7)51(69)88/h11-13,17-18,32-38,40-48,85H,14-16,19-31,65-66H2,1-10H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,73,89)(H,74,90)(H,75,91)(H,76,97)(H,77,92)(H,78,95)(H,79,93)(H,80,98)(H,81,99)(H,82,100)(H,83,96)(H,84,94)(H4,70,71,72)/t35-,36-,37-,38-,40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBROQPAHZFJIA-QACLBKBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H110N20O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Reactant of Route 2
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Reactant of Route 3
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Reactant of Route 4
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Reactant of Route 5
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt
Reactant of Route 6
Neuronostatin-13 (human, canine, porcine) trifluoroacetate salt

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